N-t-Boc Valacyclovir
Overview
Description
Combination Therapy with Valacyclovir and Anti-TNF Alpha Antibody
The study titled "The combination of valacyclovir with an anti-TNF alpha antibody increases survival rate compared to antiviral therapy alone in a murine model of herpes simplex virus encephalitis" explores the synergistic effects of valacyclovir (VACV) and etanercept (ETA), an anti-tumor necrosis factor alpha (TNF-α) antibody, in treating herpes simplex virus type 1 (HSV-1) encephalitis in mice. The research demonstrates that the combination therapy significantly improves survival rates in infected mice compared to the use of VACV alone. The study also indicates that the reduction in viral DNA load is more pronounced when VACV is used in conjunction with ETA, suggesting that the pathogenesis of HSE involves both virus-induced and immune-related mechanisms. This case study provides valuable insights into the potential of combining antiviral agents with immune-based therapies to enhance treatment outcomes for HSE .
Valacyclovir as a Substrate for Peptide Transporters
In the paper "Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2," the interaction between valacyclovir, a prodrug of acyclovir, and peptide transporters is investigated. The study reveals that valacyclovir is recognized as a substrate by the peptide transporters PEPT1 and PEPT2, despite lacking a peptide bond in its structure. This is evidenced by the competitive inhibition of glycylsarcosine uptake in both human intestinal cell line Caco-2 and rat kidney proximal tubular cell line SKPT, as well as in cells expressing cloned human PEPT1 and rat PEPT2. The findings suggest that the presence of a peptide bond is not necessary for a compound to be a substrate for these transporters. This research provides a deeper understanding of the molecular interactions and transport mechanisms that facilitate the absorption and distribution of valacyclovir in the body .
Synthesis Analysis
While the provided papers do not directly address the synthesis of N-t-Boc Valacyclovir, they do provide insights into the biological activity and transport of valacyclovir, which is closely related. The synthesis of valacyclovir derivatives like N-t-Boc Valacyclovir would likely involve the protection of amino groups to enhance the drug's stability or modify its pharmacokinetic properties. The studies cited here suggest that modifications to the valacyclovir molecule do not necessarily impede its interaction with biological transporters, which is an important consideration in the design of new prodrugs .
Molecular Structure Analysis
The molecular structure of valacyclovir is crucial for its function as a prodrug of acyclovir and its interaction with peptide transporters. The absence of a peptide bond in valacyclovir, as mentioned in the second paper, indicates that the molecular recognition by transporters such as PEPT1 and PEPT2 is not solely dependent on this feature. This implies that the molecular structure of valacyclovir allows it to mimic substrates of these transporters, facilitating its uptake and subsequent conversion to the active antiviral agent, acyclovir .
Chemical Reactions Analysis
The chemical reactions involving valacyclovir primarily include its metabolism to acyclovir, which is the active antiviral agent. The first paper does not detail the chemical reactions of valacyclovir, but it does highlight the biological outcomes of its administration, such as the reduction in viral DNA load in the context of HSE. The second paper provides evidence that valacyclovir interacts with peptide transporters, which is a key step in its absorption and activation. These interactions are likely mediated by the chemical structure of valacyclovir, which enables it to be transported into cells where it can undergo enzymatic conversion to acyclovir .
Physical and Chemical Properties Analysis
The physical and chemical properties of valacyclovir are not explicitly discussed in the provided papers. However, the interaction with peptide transporters suggests that valacyclovir has properties that allow it to mimic di- and tripeptides, which are the natural substrates for these transporters. This mimicry is essential for its effective absorption in the intestinal tract and subsequent distribution to sites of viral infection. The competitive inhibition of glycylsarcosine uptake by valacyclovir indicates that its physical and chemical properties are similar enough to those of natural substrates to compete for the same transporter binding sites .
Scientific Research Applications
Applications in Antiviral Therapy
Valacyclovir in Herpes Zoster Treatment : Valacyclovir is used to treat herpes zoster, with cases reported of neurotoxicity (VACV neurotoxicity or acyclovir neurotoxicity) in some patients, especially those with renal failure. Early recognition and diagnosis are vital for effective treatment (Asahi et al., 2009).
Impact on HSV and VZV Infections : The drug has been a significant advancement in the treatment of HSV (Herpes Simplex Virus) and VZV (Varicella Zoster Virus) infections, succeeding acyclovir in its effectiveness (De Clercq, 2019).
Study on Relapsing-Remitting MS : In a study on patients with relapsing-remitting MS (Multiple Sclerosis), valacyclovir did not significantly reduce the formation of active lesions but showed some effectiveness in a subgroup with high disease activity (Bech et al., 2002).
Neurotoxicity and Renal Concerns
- Neurotoxicity in Renal Failure : Valacyclovir has been noted to induce neurotoxicity, particularly in patients with renal failure, necessitating careful dose adjustments (Izzedine et al., 2001).
Psychiatric Applications
- Reduction of Psychiatric Symptoms : A study showed significant improvement in psychiatric symptoms in individuals seropositive for cytomegalovirus when treated with valacyclovir, suggesting its potential use in managing symptoms of schizophrenia (Dickerson et al., 2003).
Electrochemical Studies
Electrochemical Analysis : Electrochemical investigation of valacyclovir at carbon paste sensors modified with reduced graphene oxide showed potential for developing sensitive detection methods for the drug (Todakar et al., 2019).
Electrochemical Behavior and Analytical Applications : Another study highlighted the electrochemical behavior of valacyclovir, providing insights for its quantitative analysis in pharmaceutical and urine samples (Devarushi et al., 2018).
Cellular Transport
- Interaction with Peptide Transporters : Valacyclovir has been shown to interact with peptide transporters PEPT1 and PEPT2, important for its absorption and distribution (Ganapathy et al., 1998).
Patient Preferences
- Preference in Treatment of Genital Herpes : A study demonstrated a strong preference for suppressive valacyclovir therapy over episodic treatment among patients with recurrent genital herpes (Romanowski & Roberts, 2003).
Molecular Docking Studies
- Molecular Docking and Wave Function Analyses : Research on valacyclovir's molecular docking, charge transfer excitation, and wave function analyses have contributed to understanding its reactivity and antiviral activities against various viral proteins (FathimaRizwana et al., 2019).
Electrochemical Determination
- Electrooxidation and Voltammetric Determination : Studies have been conducted on the electrooxidation of valacyclovir and its voltammetric determination in pharmaceuticals and human biological fluids (Uslu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436492 | |
Record name | N-t-Boc Valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-t-Boc Valacyclovir | |
CAS RN |
502421-44-5 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502421-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502421445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-t-Boc Valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-2-((2-IMINO-6-OXO-2,3-DIHYDRO-1H-PURIN-9(6H)-YL)METHOXY)ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YR8G6N3Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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